4'-Bromo-[2,2'-bipyridin]-4-amine
Description
4'-Bromo-[2,2'-bipyridin]-4-amine is a brominated derivative of the [2,2'-bipyridin]-4-amine scaffold. Its structure features a bromine atom at the 4' position of one pyridine ring and an amine group at the 4-position of the other. This compound is notable for its role in catalysis, coordination chemistry, and materials science. The bromine substituent enhances electronic and steric properties, making it a versatile ligand in transition-metal catalysis and a building block in supramolecular systems .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-(4-bromopyridin-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,12,14) |
InChI Key |
XCQFVZNPWHCBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-[2,2’-bipyridin]-4-amine typically involves the bromination of [2,2’-bipyridin]-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4’-Bromo-[2,2’-bipyridin]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-[2,2’-bipyridin]-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic reagents.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted bipyridines, extended conjugated systems, and various functionalized derivatives that can be used in further chemical transformations .
Scientific Research Applications
Coordination Chemistry
Ligand Properties :
4'-Bromo-[2,2'-bipyridin]-4-amine serves as a bidentate ligand due to the presence of nitrogen atoms in the bipyridine structure. This allows it to coordinate with various metal ions, forming stable complexes that exhibit interesting catalytic and electronic properties.
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Complex Stability | Applications |
|---|---|---|
| Cu(II) | High | Catalysis in organic reactions |
| Ni(II) | Moderate | Electrocatalysis |
| Co(II) | High | Magnetic materials |
Medicinal Chemistry
Therapeutic Potential :
Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Its ability to chelate metal ions can enhance the efficacy of certain drugs.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism involves the disruption of cellular processes through metal ion coordination.
Table 2: Anticancer Activity Data
| Compound Derivative | IC50 (µM) | Cell Line Tested |
|---|---|---|
| D1 | 5.0 | MCF7 |
| D2 | 3.5 | MCF7 |
Materials Science
Applications in Material Synthesis :
The compound is utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation technologies, and catalysis.
Table 3: MOFs Synthesized Using this compound
| Framework Type | Metal Ion Used | Application |
|---|---|---|
| ZIF-8 | Zn(II) | CO₂ capture |
| MOF-5 | Zn(II) | Hydrogen storage |
Mechanism of Action
The mechanism of action of 4’-Bromo-[2,2’-bipyridin]-4-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromine and amine groups play crucial roles in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Methyl Groups
- 4'-Methyl-[2,2'-bipyridin]-4-amine Derivatives
Methyl-substituted analogs, such as ((4'-Methyl-[2,2'-bipyridin]-4-yl)methyl)diphenylphosphine oxide (1k) and (2-(4'-methyl-[2,2'-bipyridin]-4-yl)ethyl)diphenylphosphine oxide (1l), are used in phosphine ligands for metal coordination. The methyl group is electron-donating and smaller than bromine, leading to weaker metal-ligand interactions and reduced steric hindrance. In contrast, the bromine atom in 4'-Bromo-[2,2'-bipyridin]-4-amine increases electron-withdrawing effects, stabilizing metal centers (e.g., Pd) in catalytic cycles and improving recyclability in Suzuki-Miyaura couplings .
| Property | 4'-Bromo Derivative | 4'-Methyl Derivative |
|---|---|---|
| Electronic Effect | Electron-withdrawing (Br) | Electron-donating (CH₃) |
| Steric Bulk | Larger (Br: van der Waals radius 1.85 Å) | Smaller (CH₃: ~2.0 Å) |
| Catalytic Performance | Higher stability, recyclability | Lower thermal stability |
| Application | Suzuki coupling (55–99% yields) | Phosphine ligands for metal complexes |
Functional Group Variations: Amine vs. Boronic Acid
- 2,2′-Bipyridine-4-boronic Acid (5)
Boronic acid derivatives are pivotal in cross-coupling reactions (e.g., Suzuki). Unlike the brominated amine, the boronic acid group enables direct participation in coupling without requiring oxidative addition. However, bromine in this compound serves as a superior leaving group in nucleophilic substitution reactions, facilitating ligand functionalization .
Structural Analogues in Supramolecular Chemistry
- CoIII 4L6 Cage Ligand (L = 5’-(4’-amino-(2,2’-bipyridin)-5-yl)-(2,2’-bipyridin)-4-amine) This ligand, structurally related to the target compound, forms a tetrahedral cage for host-guest chemistry. The bromine in this compound could enhance π-π interactions and rigidity, improving encapsulation efficiency. However, methyl or methoxy substituents in similar ligands (e.g., DNB, bDNB) prioritize solubility and charge transport in OLEDs over coordination strength .
Bromine Position Isomerism
- 5-Bromo-[1,1'-biphenyl]-2-amine (CAS 5455-13-0)
This isomer differs in bromine placement (meta vs. para on the biphenyl system). The para-bromine in this compound ensures symmetric electronic effects, optimizing metal-ligand bond strength. Meta-substitution disrupts symmetry, reducing catalytic efficiency in Pd complexes .
Comparison with Pyrimidine Derivatives
- Its crystal structure reveals N–H···N hydrogen bonding, similar to the intermolecular interactions in brominated bipyridines. However, pyrimidines lack the chelating bipyridine backbone, limiting their utility in catalysis .
Key Research Findings
Catalysis: this compound-functionalized nanocellulose-Pd catalysts achieve 55–99% yields in Suzuki couplings under mild conditions (70°C, DMSO), outperforming methylated analogs requiring harsher conditions (DMF, 110°C) .
Supramolecular Chemistry : Bromine’s electron-withdrawing nature stabilizes CoIII cages for radiopharmaceutical encapsulation, whereas methyl groups prioritize solubility in OLED materials .
Recyclability: Brominated catalysts retain activity for >3 cycles due to strong Pd–N bonding, while non-halogenated analogs degrade rapidly .
Biological Activity
4'-Bromo-[2,2'-bipyridin]-4-amine, a derivative of bipyridine, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound's unique structural features allow for interactions with various biological targets, making it a subject of interest for researchers exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN. The presence of the bromine atom and the amine group significantly influences its chemical reactivity and biological activity.
Key Structural Features
- Bipyridine Core : The bipyridine structure facilitates coordination with metal ions, which is essential for its role in various biochemical processes.
- Bromine Substitution : The bromine atom enhances lipophilicity and may influence the compound's interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Receptor Modulation : The compound can act as an allosteric modulator or antagonist at certain receptors, influencing signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, suggesting potential anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Enterococcus faecalis | 8 |
| Salmonella enterica | 32 |
These results demonstrate notable antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Potential
Emerging evidence suggests that this compound may possess cytotoxic effects on certain cancer cell lines. Studies are ongoing to explore its efficacy as a potential anticancer agent.
Study on Antioxidant Activity
A recent study investigated the antioxidant properties of this compound and its metal complexes. The findings indicated that these compounds exhibit significant antioxidant activity, which may contribute to their overall biological effects .
Synthesis and Characterization
The synthesis of this compound has been optimized through various methods, including Suzuki cross-coupling reactions. These methods have improved yields and reproducibility, facilitating further research into the compound's biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
